molecular formula C10H12N2S B2609460 [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile CAS No. 730950-96-6

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile

Cat. No.: B2609460
CAS No.: 730950-96-6
M. Wt: 192.28
InChI Key: ARNYTCIHTIYQHE-UHFFFAOYSA-N
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Description

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile is a chemical compound with the molecular formula C10H12N2S and a molecular weight of 192.28 g/mol . It is known for its unique structure, which includes an amino group, an ethyl group, a methyl group, and a sulfanyl group attached to a phenyl ring, along with a formonitrile group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile typically involves the reaction of 4-amino-3-ethyl-5-methylphenyl thiocyanate with formonitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to maintain precise reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Scientific Research Applications

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form bonds with various biological molecules, potentially leading to the inhibition or activation of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Amino-3-methylphenyl)sulfanyl]formonitrile
  • [(4-Amino-3-ethylphenyl)sulfanyl]formonitrile
  • [(4-Amino-5-methylphenyl)sulfanyl]formonitrile

Uniqueness

[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-amino-3-ethyl-5-methylphenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-3-8-5-9(13-6-11)4-7(2)10(8)12/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNYTCIHTIYQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)SC#N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327636
Record name (4-amino-3-ethyl-5-methylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730950-96-6
Record name (4-amino-3-ethyl-5-methylphenyl) thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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